1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a type of pyrazoline derivative . Pyrazolines are known for their wide range of biological activities, including antibacterial, antioxidant, antiproliferative, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves reacting hydrazine hydrate and its derivatives with (2)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one . This reaction is prepared by the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde and 4-chloroacetophenone .Molecular Structure Analysis
The molecular structure of this compound is derived from its synthesis process. It contains a pyrazoline core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Claisen-Schmidt condensation and the reaction with hydrazine hydrate and its derivatives .Scientific Research Applications
Heterocyclic Compounds in Organic Chemistry
Pyrazole carboxylic acid derivatives are notable for their broad biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in heterocyclic compounds due to their versatile synthetic applicability and diverse biological activities. The synthesis and biological applications of these derivatives offer a vast potential for the development of new therapeutic agents, guiding medicinal chemistry research (Cetin, 2020).
Contributions to Anticancer Agents Development
Knoevenagel condensation products, including pyrazole carboxylic acid derivatives, have shown significant potential in anticancer research. These compounds are synthesized through reactions involving carbonyl functionalities and active methylenes, generating a library of chemical compounds with remarkable anticancer activity. Their ability to target various cancer targets such as DNA, microtubules, Topo-I/II, and kinases illustrates the chemical versatility and therapeutic potential of these derivatives in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).
Synthesis and Bioevaluation
The synthesis and bioevaluation of novel pyrazole derivatives have been a focal point of research due to their wide range of agrochemical and pharmaceutical activities. These compounds exhibit potential physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Their synthesis under various conditions highlights the adaptability of pyrazole derivatives in developing new therapeutic and agrochemical products (Sheetal et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, including pyrazole carboxylic acid derivatives, has revealed their inhibitory effects on microbes at concentrations below the desired yield and titer. These findings are crucial for the development of more robust microbial strains for the production of biofuels and biorenewable chemicals, demonstrating the importance of understanding the interactions between these compounds and biocatalysts (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHVMZFVCBILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165301 | |
Record name | 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187998-36-3 | |
Record name | 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187998-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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